molecular formula C7H4ClN3S B2804228 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine CAS No. 887623-90-7

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine

Cat. No.: B2804228
CAS No.: 887623-90-7
M. Wt: 197.64
InChI Key: GKRUAXQNWYYKBS-UHFFFAOYSA-N
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Description

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine (CAS 131986-28-2) is a valuable heterocyclic compound with the molecular formula C7H4ClN3S and a molecular weight of 197.64 g/mol . This chemical features a pyridine ring linked to a chloro-substituted 1,2,4-thiadiazole ring, making it a versatile scaffold in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole nucleus is a significant pharmacophore known to be present in a wide array of bioactive molecules, including those with antimicrobial, anti-inflammatory, antiviral, and antineoplastic activities . Specifically, hybrids of pyridine and 1,2,4-thiadiazole have been investigated as potent inhibitors of aromatase, a key target in breast cancer therapy, and have shown promising anticancer activities against various human cancer cell lines such as breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) . The reactive chloro group on the thiadiazole ring provides a key site for further functionalization, allowing researchers to synthesize more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-3-pyridin-3-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUAXQNWYYKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells. This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or proliferation of these cells.

Biochemical Pathways

Given the reported antibacterial and anticancer activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways essential for the growth and proliferation of bacteria and cancer cells.

Pharmacokinetics

The solubility of a related compound, 1- [5- (3-chloro-phenylamino)-1,2,4-thiadiazol-3-yl]-propan-2-ol, was found to be enhanced in the presence of cyclodextrins. This suggests that similar strategies could potentially improve the bioavailability of “3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”.

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit inhibitory effects on certain bacteria strains and human cancer cells. This suggests that these compounds may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of these cells.

Biological Activity

3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine is a heterocyclic compound that combines a pyridine ring with a 5-chloro-1,2,4-thiadiazole moiety. Its unique structural features suggest significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C₇H₄ClN₃S, with a molecular weight of 197.65 g/mol. The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Thiadiazole Ring : A five-membered ring composed of two nitrogen atoms and one sulfur atom, with a chlorine substituent.

This combination enhances the compound's electronic properties and potential for biological interactions.

Biological Activity Overview

Research indicates that derivatives of thiadiazole compounds exhibit a wide range of biological activities including:

  • Anticancer Activity : Many studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibitory effects on breast cancer cell lines (IC₅₀ = 0.28 µg/mL)
CytotoxicityReduced viability in lung cancer cell lines (IC₅₀ values ranging from 0.794 µM to 23.6 µM)
AntifungalExhibits antifungal properties against various strains
AntiviralModerate antiviral activity against specific viruses

Anticancer Studies

A notable study evaluated the anticancer properties of various thiadiazole derivatives, including those related to this compound. The findings indicated:

  • Cell Line Testing : The compound demonstrated significant cytotoxicity against multiple human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values were notably low, indicating potent activity.
  • Mechanism of Action : The anticancer activity was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that these compounds interfere with cellular proliferation mechanisms.

Comparative Analysis

In comparison to other known anticancer agents:

  • Thiadiazole Derivatives : Compounds featuring thiadiazole structures generally exhibited better potency than traditional chemotherapeutics like doxorubicin in certain studies.

Table 2: Comparative IC₅₀ Values

CompoundCell LineIC₅₀ Value (µM)
This compoundMCF-7 (Breast)0.28
DoxorubicinMCF-7 (Breast)0.75
ImatinibMDA-MB-231 (Breast)20

Mechanistic Insights

The biological activity of this compound can be linked to its ability to interact with specific molecular targets within cells. The presence of both nitrogen and sulfur heteroatoms allows for diverse interactions with proteins and nucleic acids, potentially leading to:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiadiazole derivatives can inhibit enzymes crucial for cancer cell survival.
  • DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication and transcription processes.

Scientific Research Applications

The biological activity of 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine is primarily attributed to its interaction with various biological targets. Research indicates that thiadiazole derivatives often exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA fragmentation. The compound has been evaluated for multiple biological activities including:

  • Anticancer Activity : Studies have shown that derivatives related to this compound demonstrate significant cytotoxic effects against various human cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values as low as 1.5 µM against human leukemia cells.
  • Antimicrobial Properties : The compound has also been assessed for its antimicrobial activity. One study reported effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 0.5 µg/mL.

Anticancer Research

A series of case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Thiadiazole Derivatives in Cancer Treatment : A study evaluated the anticancer potential of various thiadiazole derivatives against human cancer cell lines. The most active derivative showed significant suppressive activity against lung and skin cancer cells .
  • Fluorinated Thiadiazoles : Research conducted by Song et al. demonstrated that novel fluorinated pyrazolo[3,4-d]pyrimidines containing thiadiazole rings exhibited superior antitumor activities compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Activity

In another study evaluating the antimicrobial efficacy of thiadiazole derivatives:

  • Evaluation Against Gram-positive and Gram-negative Bacteria : Compounds were tested against various bacterial strains. Some derivatives showed promising results with MIC values indicating effective antibacterial properties .

Material Science Applications

The structural characteristics of this compound also make it suitable for applications in material science:

  • Chelation Properties : The ability of this compound to bind metal ions suggests potential applications in catalysis and the development of ligands for various chemical processes.
  • Functional Materials Development : The electronic properties imparted by the pyridine and thiadiazole rings could be leveraged for creating novel functional materials with specific electronic or optical characteristics.

Summary Table of Applications

Application AreaDescriptionExample Findings
Anticancer Activity Induces apoptosis in cancer cells; effective against leukemia and solid tumorsIC50 values as low as 1.5 µM against leukemia cells
Antimicrobial Activity Effective against bacterial strains such as Staphylococcus aureusMIC value of 0.5 µg/mL reported for certain derivatives
Material Science Potential for chelation and development of functional materialsUnique electronic properties may enable novel applications in materials chemistry

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Structural Difference : Replaces the sulfur atom in the thiadiazole ring with oxygen, forming a 1,2,4-oxadiazole core. The substituent at position 5 is a chloromethyl (-CH₂Cl) group instead of chlorine .
  • The chloromethyl group introduces steric bulk and may alter metabolic stability compared to the chloro-substituted thiadiazole.
Triazolo-Thiadiazole Derivatives
  • Example : 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives .
  • Structural Difference : Incorporates fused triazole and thiadiazole rings, increasing ring strain and electronic complexity.
  • Functional Impact: Enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to increased hydrogen-bonding capacity .

Substituent Effects

Chlorine vs. Other Halogens
  • 5-Bromo Analog : Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility.
  • 5-Fluoro Analog : Fluorine’s electronegativity enhances metabolic stability but weakens electrophilic reactivity.
Alkyl/Aryl Substituents

    Q & A

    Q. What are the established synthetic routes for preparing 3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine, and what reaction conditions influence yield?

    • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. Key steps include:
    • SNAr Mechanism : Reacting 5-chloro-1,2,4-thiadiazole derivatives with pyridine-containing nucleophiles under basic conditions (e.g., NH₃ in EtOH at 70°C yields 86% substitution) .
    • Cyclization : Using thionyl chloride with diamines in acidic or basic media to form the thiadiazole core .
    • Functionalization : Subsequent amidation/sulfonylation with coupling agents (e.g., HATU) or sulfonyl chlorides .
      Table 1: Representative Reaction Conditions
    ReactantConditionsYieldSource
    3-(Pyridin-2-yl)-amine2 M NH₃ in EtOH, 70°C, 16 h86%
    4-Chloro-o-phenylenediamineThionyl chloride, H₂SO₄~75%*
    *Estimated from analogous reactions.

    Q. How is this compound characterized post-synthesis?

    • Methodological Answer : Characterization involves:
    • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C–H coupling).
    • Mass Spectrometry : High-resolution MS to verify molecular weight (197.65 g/mol) .
    • Chromatography : HPLC for purity assessment (≥95% purity standard) .
    • Elemental Analysis : Confirming C, H, N, S, Cl composition .

    Advanced Research Questions

    Q. How can researchers optimize nucleophilic aromatic substitution (SNAr) reactions for functionalizing the thiadiazole ring?

    • Methodological Answer : Optimization strategies include:
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
    • Temperature Control : Elevated temperatures (70–80°C) accelerate substitution but may promote side reactions .
    • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
    • Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate the thiadiazole ring for SNAr .

    Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound?

    • Methodological Answer : Contradictions arise from:
    • Purity Discrepancies : Validate purity via HPLC and elemental analysis before testing .
    • Assay Conditions : Standardize cell lines (e.g., leukemia vs. solid tumors) and incubation times .
    • Structural Confirmation : Re-synthesize compounds and verify structures via X-ray crystallography .
    • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

    Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

    • Methodological Answer : SAR strategies include:
    • Substituent Variation : Introduce electron-donating/withdrawing groups (e.g., CF₃, OMe) at the pyridine or thiadiazole positions .
    • Bioisosteric Replacement : Replace Cl with F or Br to modulate lipophilicity .
    • Hybridization : Fuse with triazole or oxadiazole moieties to enhance target binding .
      Table 2: Bioactivity Trends
    DerivativeIC₅₀ (µM)TargetSource
    Parent compound1.5Leukemia cells
    5-CF₃-substituted analog0.8Tyrosine kinase

    Q. What computational approaches predict interactions between this compound and biological targets?

    • Methodological Answer : Computational methods include:
    • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .
    • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
    • QSAR Models : Corrogate substituent effects with bioactivity using machine learning .

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